Methyl 4-chloroquinoline-2-carboxylate
Description
Significance of the Quinoline (B57606) Scaffold in Medicinal Chemistry and Organic Synthesis
The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal chemistry and organic synthesis. rsc.orgresearchgate.net Its derivatives are found in a multitude of natural products, marketed drugs, and are key targets in the drug discovery process. researchgate.net The versatility of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution reactions, allows for its functionalization at various positions, leading to a diverse range of pharmacological activities. rsc.org
Quinoline-based compounds have demonstrated a broad spectrum of biological effects, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. researchgate.netmdpi.com This wide-ranging bioactivity has cemented the quinoline motif as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets, making it a cornerstone of modern drug design. uni.lu
| Compound Name | Class | Primary Use |
| Quinine (B1679958) | Alkaloid | Antimalarial researchgate.net |
| Chloroquine (B1663885) | Synthetic Quinoline | Antimalarial, Antirheumatic uni.luresearchgate.net |
| Mefloquine | Synthetic Quinoline | Antimalarial researchgate.net |
| Ciprofloxacin (B1669076) | Fluoroquinolone | Antibacterial researchgate.net |
| Bedaquiline | Diarylquinoline | Antitubercular researchgate.net |
| Topotecan | Camptothecin Analog | Anticancer researchgate.net |
The history of quinoline research began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. researchgate.netresearchgate.net Shortly after, in 1842, Charles Gerhardt synthesized a compound he named "Chinolein" through the distillation of the antimalarial alkaloid quinine, though it was initially thought to be a different substance. researchgate.net The legendary use of cinchona bark, from which quinine is extracted, to treat malaria in the 17th century marks the earliest chapter in the therapeutic application of quinoline-containing compounds. uni.lu
The evolution of quinoline research transitioned from the extraction of natural products to the era of synthetic chemistry. A pivotal moment was the development of synthetic quinoline drugs in the 20th century. Cinchocaine was the first local anesthetic synthesized from this group. researchgate.net The limitations and supply issues of natural quinine, especially during wartime, spurred the synthesis of analogues like Pamaquine and eventually Chloroquine in the 1940s, which became a cornerstone in the global fight against malaria. uni.lu This progression from natural alkaloids to rationally designed synthetic molecules highlights the enduring legacy and adaptability of quinoline chemistry in addressing global health challenges. nih.gov
Chloroquinoline derivatives are fundamental intermediates in organic synthesis, primarily due to the reactivity of the carbon-chlorine bond. The presence of the electronegative nitrogen atom in the quinoline ring polarizes the system, making the carbon atoms at positions 2 and 4 susceptible to nucleophilic attack. acs.org This electronic property allows the chlorine atom, particularly at the 4-position, to act as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. nih.gov
This reactivity is widely exploited to introduce a variety of functional groups onto the quinoline scaffold. Chemists can readily react 4-chloroquinolines with a vast array of nucleophiles—including amines, alcohols, and thiols—to generate extensive libraries of new derivatives. mdpi.comnih.gov For example, the synthesis of many antimalarial drugs, such as amodiaquine (B18356) and chloroquine itself, relies on the displacement of a 4-chloro substituent. uni.lu Consequently, chloroquinolines, such as 4,7-dichloroquinoline, serve as affordable and versatile starting materials for creating bioactive molecules for drug discovery and functional materials. mdpi.com
Overview of Methyl 4-chloroquinoline-2-carboxylate as a Precursor Molecule
This compound is a prime example of a precursor molecule, designed for synthetic elaboration. Its structure contains two distinct and orthogonally reactive functional groups: the 4-chloro substituent, which is primed for nucleophilic substitution, and the 2-methyl carboxylate group, which can undergo reactions such as hydrolysis to a carboxylic acid or amidation. mdpi.comlibretexts.org This dual functionality allows for a stepwise and controlled synthesis of complex quinoline derivatives.
The synthetic utility of this compound lies in its capacity to serve as a scaffold for building intricate molecular structures. The C4-chloro group is the most reactive site for nucleophilic displacement, allowing for the introduction of diverse side chains. researchgate.net This reaction is a cornerstone of quinoline chemistry, enabling the coupling of various amines, phenols, and other nucleophiles to the quinoline core, often under mild conditions. nih.gov
Following the modification at the C4 position, the methyl ester at C2 provides a second handle for further functionalization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides using standard peptide coupling reagents like DCC. libretexts.org Alternatively, it can be reduced to an alcohol or engaged in other ester-based transformations. This two-pronged reactivity allows for the systematic construction of disubstituted quinolines with precisely controlled functionality, making it an invaluable tool for creating libraries of compounds for screening purposes.
| Nucleophile | Reagent Type | Product Functional Group | Reference |
| Amines (Primary/Secondary) | Alkylamines, Anilines | 4-Aminoquinoline (B48711) | nih.gov |
| Morpholine | Cyclic Secondary Amine | 4-Morpholinoquinoline | mdpi.com |
| Thiourea (B124793) | Thiol Precursor | 4-Thiol (via hydrolysis) | mdpi.com |
| Alkanethiols | Thiols | 4-Alkylthioquinoline | mdpi.com |
| Sodium Azide (B81097) | Azide Source | 4-Azidoquinoline | mdpi.com |
| This table illustrates the general reactivity of the 4-chloro position, which is central to the synthetic utility of this compound. |
This compound serves as a critical bridging compound, connecting simple starting materials to novel molecules with potential therapeutic value. By providing a reliable and versatile platform for chemical modification, it enables researchers to explore the structure-activity relationships (SAR) of new quinoline derivatives systematically.
The development of new drugs, particularly for diseases like malaria where resistance is a constant threat, requires the continuous synthesis of new chemical entities. researchgate.net This precursor allows for the creation of hybrid molecules, where the quinoline core might be linked to another pharmacophore via the C4 position to create agents with dual modes of action or improved pharmacological profiles. The ester at C2 can be modified to fine-tune properties such as solubility, metabolic stability, or target engagement. Therefore, this compound is not just a synthetic intermediate but a strategic tool that bridges the gap between fundamental chemistry and the quest for new and effective pharmaceutical agents.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-chloroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHYMHHQOLSODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114935-92-1 | |
| Record name | methyl 4-chloroquinoline-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Derivatization and Functionalization Strategies Employing Methyl 4 Chloroquinoline 2 Carboxylate
Nucleophilic Substitution Reactions at the Chloro Position
The chlorine atom at the C-4 position of the quinoline (B57606) ring is susceptible to nucleophilic aromatic substitution, a class of reactions where a nucleophile displaces the halide. This reactivity is a cornerstone for introducing a diverse array of functional groups onto the quinoline scaffold. The general mechanism involves the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine, proceeding through a high-energy intermediate known as a Meisenheimer complex, before the expulsion of the chloride ion restores the aromaticity of the ring. researchgate.net The reactivity of the 4-chloro position is generally higher than that of the 2-chloro position when reacting with amines, partly due to a lesser tendency for acid catalysis issues. researchgate.net
A variety of nucleophiles can be employed in these reactions, leading to a broad spectrum of 4-substituted quinoline derivatives. For instance, reactions with amines (amination), thiols or thiourea (B124793) (thiolation), sodium azide (B81097) (azidation), and hydrazines (hydrazination) have been successfully carried out on related 4-chloroquinoline (B167314) systems to yield 4-amino, 4-sulfanyl, 4-azido, and 4-hydrazino quinolines, respectively. mdpi.com These transformations are crucial for building molecular complexity and accessing key intermediates for further synthesis.
| Nucleophile | Reagent Example | Product Type |
| Amine | Dimethylamine | 4-Aminoquinoline (B48711) |
| Thiol | Thiophenol | 4-(Phenylthio)quinoline |
| Azide | Sodium Azide | 4-Azidoquinoline |
| Hydrazine | Hydrazine hydrate | 4-Hydrazinoquinoline |
| Alkoxide | Sodium Methoxide (B1231860) | 4-Methoxyquinoline |
| Cyanide | Sodium Cyanide | 4-Cyanoquinoline |
This table represents typical nucleophilic substitution reactions on the 4-chloroquinoline core.
Ester Hydrolysis and Amidation Reactions for Carboxylic Acid Derivatives
The methyl ester group at the C-2 position offers another site for chemical modification, primarily through hydrolysis or amidation.
Ester Hydrolysis: The conversion of the methyl ester to a carboxylic acid is typically achieved through hydrolysis under either acidic or basic conditions. youtube.com
Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. youtube.com
Base-catalyzed hydrolysis (saponification) proceeds via the attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of a methoxide ion. youtube.com
This transformation is a key step in syntheses where the carboxylic acid functionality is required for subsequent reactions, such as in the Doebner reaction to form other quinoline-4-carboxylic acids. sci-hub.se
Amidation: The direct conversion of the ester to an amide can be accomplished by reacting it with a primary or secondary amine. While this reaction can be performed directly, it often requires high temperatures or catalytic activation. mdpi.com Transition metal catalysts, particularly nickel-based systems, have been shown to facilitate the direct amidation of methyl esters with a broad range of amines. mdpi.com Alternatively, the ester can first be hydrolyzed to the carboxylic acid, which is then coupled with an amine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org The use of coupling reagents activates the carboxylic acid by converting the hydroxyl group into a better leaving group, thereby facilitating the nucleophilic attack by the amine. libretexts.orgsemanticscholar.org
Cross-Coupling Reactions for Aryl/Heteroaryl Substitution
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they are widely used to modify halogenated heterocyclic compounds like methyl 4-chloroquinoline-2-carboxylate. researchgate.net These reactions allow for the introduction of aryl or heteroaryl substituents at the C-4 position, significantly expanding the structural diversity of the resulting molecules.
The Suzuki-Miyaura cross-coupling reaction is a highly utilized method for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org It is a versatile reaction known for its mild conditions and tolerance of a wide variety of functional groups. organic-chemistry.orgnih.gov
The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps: libretexts.org
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the quinoline, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide, in a step that requires a base.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
This reaction has been successfully applied to 4-chloroquinoline derivatives to synthesize a range of 4-arylquinolines. researchgate.net The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific substrates used. organic-chemistry.org
| Component | Example | Purpose |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyzes the reaction cycle |
| Boronic Acid | Phenylboronic Acid | Source of the aryl/heteroaryl group |
| Base | Sodium Carbonate, Cesium Fluoride | Activates the boronic acid for transmetalation |
| Ligand | Triphenylphosphine (PPh₃) | Stabilizes the palladium catalyst |
| Solvent | Toluene, THF, DMF | Solubilizes reactants and facilitates the reaction |
This table outlines the key components for a typical Suzuki-Miyaura cross-coupling reaction.
Formation of Hybrid Compounds
Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a prominent approach in drug discovery. nih.gov this compound serves as an excellent scaffold for creating such hybrid compounds, where the quinoline core is linked to other heterocyclic systems.
Quinoline-triazole hybrids are a class of compounds that have attracted significant interest. nih.gov The synthesis of these hybrids often involves the nucleophilic substitution of the chlorine atom on the 4-chloroquinoline core by a triazole ring. For example, 4-chloroquinolines can react with 1,2,4-triazole (B32235) to form 4-(1H-1,2,4-triazol-1-yl)quinolines. researchgate.net This reaction can be influenced by reaction conditions, with base catalysis (using the sodium salt of the triazole) or acid catalysis sometimes employed to facilitate the substitution, depending on the substituents present on the quinoline ring. researchgate.net The resulting hybrid molecules merge the structural features of both the quinoline and triazole heterocycles. nih.gov
Another important class of hybrid molecules are those containing both quinoline and benzimidazole (B57391) moieties. nih.govnih.gov The synthesis of these hybrids can be achieved by linking a benzimidazole derivative to the quinoline C-4 position. This is typically accomplished via a nucleophilic substitution reaction where an amino-functionalized benzimidazole displaces the chlorine atom of a 4-chloroquinoline. mdpi.com The resulting 4-aminoquinoline-benzimidazole hybrids are studied for their potential biological activities, leveraging the combined properties of the two well-established pharmacophores. nih.govresearchgate.net
Quinoline-Benzofuran Hybrids
The synthesis of quinoline-benzofuran hybrids represents a significant area of research, owing to the combined biological activities of the two heterocyclic moieties. A common strategy to form the benzofuran (B130515) ring system involves the reaction of a quinoline derivative bearing a reactive group with a substituted salicylaldehyde (B1680747).
One plausible pathway to synthesize these hybrids from a related precursor involves a one-pot reaction of a 2-chloromethylquinoline carboxylate with various salicylaldehydes. This reaction typically proceeds via an initial Williamson ether synthesis, followed by hydrolysis of the ester and an intramolecular cyclization. nih.govbeilstein-journals.org For this to be applied to this compound, a preliminary functionalization to introduce a reactive handle at the 2-position, such as conversion of the ester to a chloromethyl group, would be necessary.
The general reaction scheme involves heating the quinoline precursor and the salicylaldehyde in the presence of a weak base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetonitrile (B52724) (CH₃CN) under reflux conditions. nih.gov The electronic nature of the substituents on the salicylaldehyde does not appear to significantly impact the reaction efficiency, with both electron-donating and electron-withdrawing groups yielding the desired products in good yields. researchgate.net
Table 1: Synthesis of Quinoline-Benzofuran Hybrids
| Reactant 1 (Quinoline Precursor) | Reactant 2 (Salicylaldehyde) | Catalyst/Base | Solvent | Condition | Product | Yield |
|---|---|---|---|---|---|---|
| Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | Substituted Salicylaldehydes | K₂CO₃ | CH₃CN | Reflux | 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acids | 52-82% nih.gov |
| 2-Bromomethylquinoline derivative | Various Salicylaldehydes | Not specified | Not specified | Not specified | 2-Benzofuranyl-quinoline-3-carboxylic acids | 55-75% researchgate.net |
Quinoline-1,4-Dihydropyridine Hybrids
The creation of hybrid molecules incorporating both quinoline and 1,4-dihydropyridine (B1200194) scaffolds is another area of interest. The synthesis of these hybrids is often achieved through multi-component reactions, which allow for the construction of complex molecules in a single step. A key intermediate for the Hantzsch-type synthesis of dihydropyridines is an aldehyde.
To utilize this compound for this purpose, the methyl carboxylate group at the 2-position would first need to be converted into a carbaldehyde group. This transformation can be achieved through a two-step process: reduction of the ester to a primary alcohol, followed by oxidation to the aldehyde. Once the 4-chloroquinoline-2-carbaldehyde (B1628204) is synthesized, it can be used in a one-pot reaction with a β-ketoester (e.g., ethyl acetoacetate) and an enamine or an ammonium (B1175870) source (e.g., ammonium acetate) to construct the 1,4-dihydropyridine ring. Research has shown the successful synthesis of quinolinyl-1,4-dihydropyridines using a tetrazolo[1,5-a]quinoline-4-carbaldehyde (B54449) as the aldehyde component. researchgate.net
Table 2: Multi-Component Synthesis of Quinolinyl-1,4-Dihydropyridines
| Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Solvent | Resulting Hybrid |
|---|---|---|---|---|
| Tetrazolo[1,5-a]quinoline-4-carbaldehyde | 3-Oxo-3-phenylpropanenitrile | β-Enamine | Not specified | Highly functionalized quinolinyl-1,4-dihydropyridines researchgate.net |
Reduction Reactions: Quinoline-2-carbinol Formation
The selective reduction of the ester group in this compound to a primary alcohol, (4-chloroquinolin-2-yl)methanol (B6255626) (a quinoline-2-carbinol), is a valuable transformation. This provides a hydroxyl group that can be used for further functionalization, such as in the synthesis of ethers or esters.
A facile method for the chemoselective reduction of a carboxylic acid or ester in the presence of other reducible functional groups involves the use of a mixed anhydride (B1165640)/borohydride (B1222165) system. nih.gov In this approach, the ester is first activated, for example with a chloroformate, to form a mixed anhydride. This activated intermediate is then reduced with a mild reducing agent like sodium borohydride (NaBH₄) in the presence of an alcohol such as methanol. This method is often rapid and proceeds in high yield. nih.gov This procedure allows for the selective reduction of the ester at the 2-position without affecting the chloro-substituted aromatic ring.
Table 3: Selective Reduction of Carboxylic Acid/Ester to Alcohol
| Starting Material | Key Reagents | Reaction Time | Product | Yield |
|---|---|---|---|---|
| Bezafibrate (Carboxylic acid) | Mixed anhydride formation, NaBH₄, Methanol | 5–10 min | Bezafibrate alcohol derivative | Excellent nih.gov |
Biological Activities and Pharmacological Potential of Methyl 4 Chloroquinoline 2 Carboxylate Derivatives
Antimalarial Activity
The quinoline (B57606) core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a historically significant example. nih.gov However, the emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, has necessitated the development of new and effective therapeutic agents. nih.gov Derivatives of methyl 4-chloroquinoline-2-carboxylate have emerged as a promising class of compounds in this pursuit.
Activity against Chloroquine-Resistant Strains of Plasmodium
A significant advantage of certain this compound derivatives is their efficacy against chloroquine-resistant (CQ-resistant) strains of Plasmodium falciparum, the most lethal species causing malaria in humans. nih.gov Research has shown that modifications to the 4-aminoquinoline (B48711) structure, the core of chloroquine, can overcome resistance mechanisms. nih.gov For instance, the introduction of a methyl group at the 4-amino position has been found to be well-tolerated and can lead to compounds with significant activity against both CQ-sensitive (3D7) and CQ-resistant (K1) strains of P. falciparum. nih.gov
Several studies have synthesized and evaluated series of 4-aminoquinoline derivatives, demonstrating their potential to combat resistant malaria. nih.govnih.gov These efforts focus on structural modifications to enhance potency and circumvent the parasite's resistance mechanisms. The core 4-aminoquinoline moiety is considered crucial for antimalarial activity, and substitutions at various positions are explored to optimize the therapeutic profile. nih.gov
Targeting Plasmodium falciparum Type II NADH:Quinone Oxidoreductase (PfNDH2)
One of the key mechanisms by which some quinoline derivatives exert their antimalarial effect is through the inhibition of specific parasitic enzymes essential for survival. Plasmodium falciparum type II NADH:quinone oxidoreductase (PfNDH2) is one such validated drug target. This enzyme plays a crucial role in the parasite's mitochondrial electron transport chain.
While direct studies on this compound specifically targeting PfNDH2 are not extensively detailed in the provided context, the broader class of quinoline derivatives has been investigated for this mode of action. The inhibition of PfNDH2 disrupts the parasite's energy metabolism, leading to its death. This targeting strategy offers a different mechanism from that of chloroquine, which primarily interferes with heme detoxification in the parasite's food vacuole. nih.gov
Anticancer and Antiproliferative Activities
Beyond their antimalarial properties, derivatives of this compound have garnered significant attention for their potential as anticancer agents. researchgate.net The quinoline scaffold is a versatile platform for the design of compounds that can combat cancer through various mechanisms, including inhibiting cell growth, inducing programmed cell death (apoptosis), and preventing the spread of cancer cells. researchgate.net
Interference with DNA Replication and Cytotoxicity against Cancer Cells
A fundamental strategy in cancer chemotherapy is to target the rapid and uncontrolled proliferation of cancer cells. One way to achieve this is by interfering with DNA replication, a critical process for cell division. nih.gov Some quinoline derivatives have been shown to exert their cytotoxic effects by damaging DNA or inhibiting enzymes involved in its replication, such as topoisomerases. researchgate.net This leads to the accumulation of DNA damage, which can trigger cell death in cancer cells that are actively replicating their DNA. nih.gov
The cytotoxic nature of these compounds has been demonstrated against various cancer cell lines, highlighting their potential as broad-spectrum anticancer agents. nih.govnih.gov
Inhibition of Cancer Cell Growth in Specific Cell Lines (e.g., MCF-7, Colo 205, HepG2)
The antiproliferative activity of this compound derivatives has been evaluated against a panel of human cancer cell lines, with promising results observed in several types. These include:
MCF-7: A human breast adenocarcinoma cell line. nih.govrsc.org
Colo 205: A human colon adenocarcinoma cell line.
HepG2: A human liver cancer cell line. mdpi.com
Studies have shown that specific derivatives can inhibit the growth of these cancer cells, often with high potency. nih.govmdpi.com For example, certain 4-aminoquinoline derivatives have demonstrated significant cytotoxicity against MCF-7 and MDA-MB-468 breast cancer cell lines. nih.gov The effectiveness of these compounds is often compared to established anticancer drugs to gauge their potential. rsc.org
Below is a table summarizing the cytotoxic activity of selected quinoline derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | Activity/Effect |
| 4-Aminoquinoline derivatives | MCF-7, MDA-MB468 | Significant cytotoxicity nih.gov |
| 2-Arylquinoline derivatives | HeLa, PC3, MCF-7, SKBR-3 | Selective anticancer properties rsc.org |
| 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives | HepG2, HCT116 | Inhibition of proliferation mdpi.com |
Induction of Apoptosis and Cell Cycle Perturbation
A key hallmark of cancer is the evasion of apoptosis, or programmed cell death. Many effective anticancer therapies work by reactivating this process in tumor cells. Derivatives of this compound have been shown to induce apoptosis in various cancer cell lines. nih.govmdpi.com
Furthermore, these compounds can interfere with the cell cycle, the series of events that take place in a cell leading to its division and duplication. By arresting the cell cycle at specific phases (e.g., G0/G1 or G2/M), these derivatives can prevent cancer cells from proliferating. nih.govmdpi.com For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to cause cell cycle arrest in the G0/G1 phase and induce apoptosis in human bladder carcinoma cells. nih.gov Similarly, other quinoline derivatives have been observed to induce apoptosis and cell cycle arrest in leukemia and lymphoma cells. mdpi.commdpi.com
The ability to induce both apoptosis and cell cycle arrest makes these compounds multifaceted anticancer agents with significant therapeutic potential. nih.govmdpi.commdpi.com
Inhibition of Protein Kinases
The quinoline and its isosteric quinazoline (B50416) core are recognized as important pharmacophores in the development of protein kinase inhibitors. nih.gov While direct studies on this compound derivatives as protein kinase inhibitors are not extensively documented, research on structurally similar compounds provides valuable insights. For instance, derivatives of 4-aminoquinazolines have been widely investigated as potent inhibitors of various protein kinases, including tyrosine kinases and serine/threonine kinases. nih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, feature the 4-anilinoquinazoline (B1210976) scaffold, a close structural relative of the 4-substituted quinoline framework. nih.gov These inhibitors typically target the ATP-binding site of kinases, playing a crucial role in cancer therapy. nih.gov Furthermore, 8-hydroxy-quinoline-7-carboxylic acid derivatives have been identified as inhibitors of Pim-1 kinase, suggesting the potential for quinoline-carboxylic acid scaffolds in kinase inhibition. medjchem.com The structural similarities between these active kinase inhibitors and this compound derivatives suggest that the latter could also serve as a promising scaffold for the design of novel protein kinase inhibitors.
Antibacterial and Antimicrobial Activities
The quinoline nucleus is a well-established scaffold in the development of antibacterial agents. derpharmachemica.combenthamscience.com Derivatives of this compound have been explored for their potential to combat various bacterial and microbial pathogens.
Research has shown that the substitution pattern on the quinoline ring plays a crucial role in determining the antimicrobial potency. For instance, a study on substituted ethyl 2-(quinolin-4-yl)-propanoates, which can be synthesized from 4-chloroquinolines, demonstrated potent activity against Helicobacter pylori. mdpi.com Interestingly, the presence of a halogen atom at the 6-position of the quinoline ring was found to be detrimental to the activity against H. pylori. mdpi.com
In another study, novel quinoline-carboxamide derivatives were synthesized from their corresponding carboxylic acids, including 2-chloroquinoline-4-carboxylic acid. These compounds were active against Escherichia coli and Staphylococcus aureus. researchgate.net Similarly, a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives showed good antibacterial activity against Staphylococcus aureus, with some compounds also exhibiting inhibitory effects against Escherichia coli. mdpi.com
Furthermore, the synthesis of novel Mannich bases, Schiff bases, and other heterocyclic compounds starting from quinoline-2-carboxylic acid has yielded derivatives with significant antimicrobial properties. ajchem-a.com Some of these compounds displayed high activity against the Gram-positive bacterium S. aureus. ajchem-a.com The broad-spectrum antibacterial potential of quinoline derivatives is further highlighted by the activity of 4-chloro-2-phenyl quinoline derivatives against both Gram-positive and Gram-negative bacteria. ajrconline.org
The following table summarizes the antibacterial activities of some relevant quinoline derivatives:
| Compound Class | Test Organism(s) | Observed Activity | Reference |
| Substituted ethyl 2-(quinolin-4-yl)-propanoates | Helicobacter pylori | Potent activity observed, with some substitutions enhancing potency. | mdpi.com |
| 2-Chloroquinoline-4-carboxamides | Escherichia coli, Staphylococcus aureus | Active against the tested microorganisms. | researchgate.net |
| 2-Phenyl-quinoline-4-carboxylic acid derivatives | Staphylococcus aureus, Escherichia coli | Good activity against S. aureus, with some compounds active against E. coli. | mdpi.com |
| Quinoline-2-carboxylic acid derivatives (Mannich/Schiff bases) | Staphylococcus aureus | High activity against S. aureus for some derivatives. | ajchem-a.com |
| 4-Chloro-2-phenyl quinoline derivatives | Gram-positive and Gram-negative bacteria | Significant inhibitory activity observed for some derivatives. | ajrconline.org |
| 6-Bromo-2-methyl-4-(2-(1-phenylethylidene)hydrazinyl) quinolines | S. aureus, B. subtilis, E. coli, P. aeruginosa | Very good antibacterial activity, with some compounds showing remarkable activity. | derpharmachemica.com |
Antioxidant Activity
Quinoline derivatives have been investigated for their antioxidant potential, which is the ability to neutralize harmful free radicals in the body. nih.gov While specific studies on the antioxidant activity of this compound are limited, research on related quinoline carboxylic acid derivatives provides valuable information.
A study evaluating various quinoline-related carboxylic acid derivatives, including quinoline-2-carboxylic acid and quinoline-4-carboxylic acid, found that these compounds lacked significant DPPH radical scavenging capacities when compared to ascorbic acid. nih.gov However, another study on novel chloroquinoline analogs reported that some derivatives displayed strong antioxidant activity in the DPPH assay, with IC50 values comparable to or even better than the standard antioxidant, ascorbic acid. researchgate.net Specifically, compounds 2,7-dichloroquinoline-3-carbonitrile (B119050) and 2,7-dichloroquinoline-3-carboxamide showed potent radical scavenging activity. researchgate.net
The antioxidant potential of quinoline derivatives is often linked to their chemical structure, including the position and nature of substituents on the quinoline ring. nih.gov For instance, the presence of hydroxyl or amino groups can enhance antioxidant activity. While the direct antioxidant capacity of this compound itself may not be pronounced, its derivatives could be chemically modified to enhance this property.
Anti-inflammatory Activity
Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs. benthamscience.com The anti-inflammatory effects of these compounds are often mediated through the inhibition of key enzymes involved in the inflammatory cascade, such as lipoxygenases.
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. rsc.org Inhibition of LOX is a key strategy for the development of anti-inflammatory agents. rsc.org
Research has shown that 2-aryl quinoline derivatives can act as inhibitors of 12R-lipoxygenase (12R-LOX). nih.gov A study identified two compounds from this series that showed selective and concentration-dependent inhibition of 12R-hLOX with IC50 values of 12.48 ± 2.06 and 28.25 ± 1.63 μM. nih.gov The structure-activity relationship studies indicated that the presence of a hydroxyl group on the C-2 phenyl ring was important for the inhibitory activity. nih.gov
While this study did not directly involve this compound, it highlights the potential of the quinoline scaffold in designing LOX inhibitors. The development of derivatives of this compound with appropriate substitutions could lead to potent and selective LOX inhibitors with therapeutic potential for inflammatory diseases.
Antiviral Activity
The quinoline core is present in several compounds with known antiviral activity. This has prompted research into new quinoline derivatives as potential antiviral agents.
Inhibition of Human Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, including viruses. nih.gov
A structure-guided approach to develop improved DHODH inhibitors based on the brequinar (B1684385) class of inhibitors led to the discovery of potent quinoline-based analogues. nih.gov This research identified quinoline-based compounds with significant oral bioavailability and potent DHODH inhibitory activity, with IC50 values in the nanomolar range. nih.gov Although this compound was not the primary focus, this study underscores the potential of the 4-quinoline carboxylic acid scaffold for developing effective DHODH inhibitors with potential antiviral applications. The strategic design of derivatives of this compound could yield novel and potent inhibitors of this crucial enzyme.
Antiprotozoal Activities
Derivatives of the quinoline scaffold have long been a cornerstone in the development of antiprotozoal drugs. Research has demonstrated that modifying the this compound structure can yield potent agents against a variety of protozoan parasites.
A series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and evaluated for their in vitro activity against Entamoeba histolytica and the 3D7 strain of Plasmodium falciparum. researchgate.net Among the twenty-seven compounds tested, eleven showed significant anti-amoebic activity, with IC50 values ranging from 0.41 to 1.80 μM, which is more potent than the standard drug, metronidazole (B1676534) (IC50 = 1.80 μM). researchgate.net All synthesized compounds displayed inhibitory effects on the in vitro growth of P. falciparum, with IC50 values in the range of 0.30 to 33.52 μM. researchgate.net
Similarly, a series of chloroquinoline-based chalcones were assessed for their efficacy against E. histolytica and the chloroquine-sensitive (3D7) strain of P. falciparum. nih.gov Four of the fifteen synthesized chalcones were found to be more active against E. histolytica than metronidazole. nih.gov However, their antimalarial activity against P. falciparum was relatively low compared to the control drugs, chloroquine and quinine (B1679958). nih.gov
Furthermore, novel 4,7-disubstituted quinoline derivatives incorporating arylnitro and aminochalcone moieties have been synthesized and tested against a panel of trypanosomatid parasites. uantwerpen.be Several of these compounds showed significant activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness, with some derivatives displaying submicromolar activity and high selectivity. uantwerpen.be Specifically, compounds designated as 2c, 2d, and 4i had IC50 values of 0.68 µM, 0.8 µM, and 0.19 µM, respectively, against T. b. rhodesiense. uantwerpen.be Compounds 2d and 4i also demonstrated considerable activity against T. b. brucei. uantwerpen.be
Table 1: Antiprotozoal Activity of this compound Derivatives
| Derivative Class | Target Organism | Activity (IC50) | Reference |
|---|---|---|---|
| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide | Entamoeba histolytica | 0.41 - 1.80 µM | researchgate.net |
| 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide | Plasmodium falciparum (3D7) | 0.30 - 33.52 µM | researchgate.net |
| Chloroquinoline-based chalcones | Entamoeba histolytica | More active than metronidazole (IC50=1.46 μM) | nih.gov |
| 4,7-disubstituted quinoline (Compound 4i) | Trypanosoma brucei rhodesiense | 0.19 µM | uantwerpen.be |
| 4,7-disubstituted quinoline (Compound 2d) | Trypanosoma brucei brucei | 1.4 µM | uantwerpen.be |
Other Reported Pharmacological Activities
Beyond their antiprotozoal effects, derivatives of this compound have been investigated for other therapeutic applications.
The inhibition of the α-glucosidase enzyme is a key strategy in managing type 2 diabetes mellitus. nih.gov A series of synthetic analogs based on thiomethylacetamide-quinoline derivatives linked to diphenyl-imidazole have been identified as highly potent α-glucosidase inhibitors. nih.gov Twenty such derivatives were synthesized and screened in vitro, revealing IC50 values ranging from 0.18 to 2.10 μM, which compares favorably to the control drug, acarbose. nih.gov One compound, in particular, demonstrated the highest potency with an IC50 of 0.180 μM and exhibited a competitive inhibitory mechanism. nih.gov In vivo studies on diabetic rat models confirmed the anti-diabetic efficacy of this compound, showing reduced blood glucose levels. nih.gov
Table 2: Anti-diabetic Activity of Quinoline Derivatives
| Derivative Class | Target Enzyme | Activity (IC50) | Reference |
|---|---|---|---|
| Thiomethylacetamide-quinoline linked to diphenyl-imidazole | α-glucosidase | 0.18 - 2.10 µM | nih.gov |
| Compound 10c | α-glucosidase | 0.180 µM | nih.gov |
Certain derivatives of this scaffold have shown potential as immunosuppressive agents. For instance, 4-O-Methylascochlorin (MAC), a methylated derivative of a prenyl-phenol antibiotic, has been found to suppress the antigen presentation process mediated by professional antigen-presenting cells. nih.gov MAC was observed to strongly suppress killer T-cell activity induced by allogenic skin grafts and inhibit the production of Interleukin-2 (IL-2) from splenocytes. nih.gov This suggests that such compounds may be clinically useful as immunosuppressants that target specific pathways in the immune response. nih.gov
The 4-quinolone structure is a well-known pharmacophore that targets bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.govmdpi.com DNA gyrase is responsible for introducing negative supercoils into DNA, while topoisomerase IV is crucial for decatenating replicated chromosomes. nih.gov Quinolones trap these enzymes in a complex with DNA, leading to double-strand breaks. nih.gov Derivatives of 4-hydroxyquinoline-3-carboxylic acid are known to be effective inhibitors of DNA gyrase. mdpi.com While specific IC50 values for this compound derivatives are not detailed in the provided context, the general mechanism of quinolone action involves targeting both DNA gyrase and topoisomerase IV. nih.govnih.gov For some bacteria, topoisomerase IV is the primary target, while for others, it is DNA gyrase. nih.gov Resistance often develops through mutations in the genes encoding these enzymes. nih.gov
Structure Activity Relationship Sar Studies
Impact of Substituent Modifications on Biological Efficacy
The biological activity of quinoline (B57606) derivatives can be significantly modulated by the nature and position of various substituents on the quinoline ring. Research has consistently shown that even minor chemical alterations can lead to substantial changes in pharmacological properties.
For instance, in the pursuit of new anticancer agents, a series of 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines were synthesized and evaluated for their in-vitro cytotoxicity. It was observed that 2-arylquinoline derivatives generally exhibited a better activity profile against the tested cancer cell lines compared to their 2-acetamido-2-methyl-THQ counterparts. rsc.org Specifically, C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines showed significant activities, particularly against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org This highlights the importance of the substituent at the C-2 position. The study also revealed a correlation between lipophilicity and cytotoxic effects, with more lipophilic aromatic quinolines demonstrating better IC50 values. rsc.org
In a different therapeutic area, the development of P2X7 receptor antagonists, quinoline-6-carboxamide (B1312354) derivatives were compared with pyrazine (B50134) carboxamide derivatives. While the attachment of the quinoline group slightly decreased potency compared to the pyrazine analogs, substitutions on the quinoline moiety were still crucial for activity. nih.gov For example, a 4-iodo substituted derivative was found to be the most potent in this series. nih.gov
Furthermore, in the context of antimalarial drug discovery, modifications to the quinoline core have been extensively studied. Replacement of a bromine atom at the R1 position with a chlorine or fluorine atom was well-tolerated and did not result in a significant loss of activity. acs.org However, the complete removal of the halogen led to a notable decrease in potency, underscoring the role of halogen substituents in biological efficacy. acs.org
The following table summarizes the impact of various substituents on the anticancer activity of some quinoline derivatives.
| Compound | Substituent at C-6 | Substituent at C-2 | Cell Line | IC50 (µM) |
| 11 | H | 2-(3,4-methylenedioxyphenyl) | PC3 | 34.34 |
| 12 | Cl | 2-(3,4-methylenedioxyphenyl) | PC3 | 31.37 |
| 13 | Br | 2-(3,4-methylenedioxyphenyl) | HeLa | 8.3 |
| 18 | - | 4-acetamido-2-methyl-THQ | HeLa | 13.15 |
Role of the Chlorine Atom and Carboxylate Group in Activity
The chlorine atom at the C-4 position and the carboxylate group at the C-2 position of the parent molecule, Methyl 4-chloroquinoline-2-carboxylate, are critical determinants of its chemical reactivity and biological activity.
The chlorine atom at C-4 is a key feature in many biologically active quinolines. For instance, in the well-known antimalarial drug chloroquine (B1663885), the 7-chloro group is considered optimal for activity. pharmacy180.com While the parent compound in this discussion has a chlorine at C-4, the principle of halogen substitution remains significant. The presence of a halogen, such as chlorine, can influence the electronic properties of the quinoline ring and its ability to interact with biological targets. acs.org In some quinoline-carboxamide derivatives, highly electronegative fluoro, chloro, and iodo substitutions have been shown to enhance binding affinity to their target. nih.gov
The carboxylate group, or its ester form, at the C-2 position is also pivotal. A study on quinoline-4-carboxylic acid analogs as inhibitors of dihydroorotate (B8406146) dehydrogenase identified the C-4 position as having a strict requirement for a carboxylic acid or its corresponding salts for inhibitory activity. nih.gov While this study focused on a different isomer, it underscores the general importance of the carboxylate moiety in the biological activity of quinoline carboxylic acids. In another study on COX-2 inhibitors, a carboxyl group on a 4-carboxyl quinoline derivative was shown through molecular modeling to interact with a key arginine residue (Arg120) in the enzyme's binding site. nih.gov This highlights the potential of the carboxylate group to form crucial hydrogen bonds with protein targets.
Influence of Linkers and Hybridization on Pharmacological Profile
To enhance or modify the pharmacological profile of quinoline-based compounds, researchers often employ strategies such as introducing linkers or creating hybrid molecules. These approaches can lead to compounds with improved potency, selectivity, or even dual-action capabilities.
In the development of P2X7R antagonists, the type of linkage within the molecule was found to be important. Quinoline and pyrazine-carboxamide derivatives possessing sulfonate and amide linkages were investigated, as these are common features in known P2X7R antagonists. nih.gov The presence of a sulfonate and amide linkage within the structure was associated with favorable P2X7R inhibition. nih.gov This demonstrates how the choice of linker can significantly influence the biological activity of the final compound.
Hybridization, the combination of two or more pharmacologically active scaffolds into a single molecule, is another powerful strategy. For example, a hybrid of 5-chloro-8-hydroxyquinoline (B194070) and the antibiotic ciprofloxacin (B1669076) was synthesized. This hybrid molecule exhibited promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov This suggests that combining the quinoline core with other active moieties can lead to compounds with enhanced or broader-spectrum activity.
The following table presents data on quinoline-6-carboxamide benzenesulfonate (B1194179) derivatives as P2X7R antagonists, illustrating the effect of different substituents. nih.gov
| Compound | Substituent (R) | IC50 (µM) |
| 2e | 4-fluoro | 0.624 |
| 2f | 4-iodo | 0.566 |
| 2g | 4-chloro | 0.813 |
Correlations between Chemical Structure and Biological Response
Establishing a clear correlation between the chemical structure of a series of compounds and their biological response is the ultimate goal of SAR studies. This understanding allows for the rational design of more effective and safer drugs.
In the case of quinoline derivatives, several studies have successfully established such correlations. For instance, a study on quinoline-3-carboxylate derivatives as antiproliferative agents utilized the biological data from all synthesized compounds to build a structural activity relationship for the quinoline-3-carboxylate pharmacophore. nih.gov This allowed the identification of key structural features responsible for the observed anticancer activity.
Similarly, in the development of selective COX-2 inhibitors, a group of 4-carboxyl quinoline derivatives were designed and synthesized. nih.gov The in-vitro COX-1/COX-2 structure-activity relationships were determined by systematically varying the substituents on the C-7 and C-8 positions of the quinoline ring. nih.gov The data acquired indicated that the presence of lipophilic substituents at these positions was important for COX-2 inhibitory activity. nih.gov A molecular modeling study further corroborated these findings by showing how the most potent compound docked into the binding site of the COX-2 enzyme. nih.gov
Furthermore, a study investigating the interaction of quinoline derivatives with haematin, a target in antimalarial therapy, used ab initio calculated NQR parameters to find relationships between the charge distribution of these compounds and their activity. The study concluded that the pi-electron density on the nitrogen atom of the quinoline ring plays a dominant role in their ability to interact with haematin. nih.gov
The table below shows the COX-2 inhibitory activity of a series of 4-carboxyl quinoline derivatives, highlighting the structure-activity relationship. nih.gov
| Compound | Substituents on Benzo[h]quinoline Ring | COX-2 IC50 (µM) | Selectivity Index (SI) |
| 9e | 7,8,9,10-tetrahydro | 0.043 | >513 |
| Celecoxib (Reference) | - | 0.060 | 405 |
Computational Studies and Molecular Modeling
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
In silico ADMET prediction is a crucial first step in evaluating the drug-likeness of a compound. These predictions are based on the molecule's structural features and physicochemical properties. For Methyl 4-chloroquinoline-2-carboxylate, key properties can be calculated and assessed against established guidelines for oral bioavailability, such as Lipinski's Rule of Five. drugbank.comlindushealth.comtaylorandfrancis.com
Lipinski's Rule of Five stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria:
A molecular mass less than 500 Daltons. lindushealth.comtaylorandfrancis.com
An octanol-water partition coefficient (log P) not greater than 5. lindushealth.comtaylorandfrancis.com
No more than 5 hydrogen bond donors. lindushealth.comtaylorandfrancis.com
No more than 10 hydrogen bond acceptors. lindushealth.comtaylorandfrancis.com
These rules are based on the observation that the majority of orally administered drugs are relatively small and moderately lipophilic molecules. taylorandfrancis.com Publicly available databases provide computationally predicted values for this compound that help assess its potential drug-likeness. uni.lu While specific, comprehensive ADMET studies on this exact molecule are not extensively published, predictions based on its structure offer preliminary insights. researchgate.net For instance, the predicted octanol-water partition coefficient (XlogP) gives an indication of the compound's lipophilicity, which affects its absorption and distribution. uni.lu
Table 1: Predicted Physicochemical Properties of this compound Relevant to ADMET Analysis
| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Formula | C₁₁H₈ClNO₂ | - | - |
| Molecular Weight | 221.64 g/mol | < 500 Daltons | Yes |
| XlogP (Octanol-Water Partition Coefficient) | 3.0 | ≤ 5 | Yes |
| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 (1 N, 2 O) | ≤ 10 | Yes |
| Overall Lipinski's Rule Compliance | 0 Violations | ≤ 1 Violation | Yes |
Data sourced from computational predictions available in public databases. uni.lu
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). These simulations are instrumental in understanding potential biological targets and mechanisms of action. While specific docking studies for this compound are limited in publicly accessible literature, research on closely related quinoline (B57606) carboxylate derivatives provides significant insights into how this class of compounds may interact with biological macromolecules. nih.govnih.govnih.gov
Studies on methylated derivatives of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate have identified them as potential inhibitors of Hepatitis B Virus (HBV) replication through molecular docking simulations. nih.govresearchgate.net These simulations predict that the quinoline derivatives can bind to the HBV capsid protein. nih.gov Similarly, other quinoline derivatives have been docked against the HIV reverse transcriptase binding site, showing good binding interactions with the active domain of the receptor. nih.gov
In one study involving quinoline derivatives and the antibacterial target proteins from Bacillus subtilis (PDB IDs: 2VAM and 1FSE), ideal binding energies were observed, indicating stable interactions. nih.gov For example, a quinoline derivative (Q2) demonstrated a binding energy of -6.34 kcal/mol with the 1FSE protein. nih.gov These interactions are typically stabilized by a network of hydrogen bonds and hydrophobic interactions with specific amino acid residues in the protein's binding pocket.
Table 2: Examples of Predicted Ligand-Protein Interactions for Quinoline Derivatives from Molecular Docking Studies
| Ligand Class | Protein Target | Key Interacting Residues (Example) | Predicted Binding Energy (Example) |
| Methylated quinoline-3-carboxylates | Hepatitis B Virus (HBV) Capsid Protein | Not specified in abstract | Potent inhibition suggested |
| 2-chloroquinoline derivatives | HIV Reverse Transcriptase (PDB: 4I2P) | Not specified in abstract | -10.67 kcal/mol (for compound 4) |
| Quinoline derivatives (Q1, Q2) | B. subtilis protein (PDB: 1FSE) | Not specified in abstract | -6.34 kcal/mol (for Q2) |
Note: The data presented is for structurally related quinoline derivatives, as direct studies on this compound were not available. nih.govnih.govnih.gov
Based on molecular docking simulations, the mechanism of action for quinoline derivatives can be predicted. For the derivatives studied as anti-HBV agents, the simulations suggest they act as inhibitors of virus replication. nih.govresearchgate.net The binding of these compounds to the viral capsid protein is thought to interfere with its proper assembly, a critical step in the viral life cycle. nih.govacademindex.com
In the context of antibacterial research, docking of quinoline derivatives into essential bacterial proteins, such as those from B. subtilis, suggests that these compounds could act as potent antibacterials by inhibiting the function of these proteins. nih.gov For HIV, docking studies predict that quinoline derivatives can inhibit the reverse transcriptase enzyme, which is essential for viral replication, by binding to its active site. nih.gov These in silico findings provide a strong basis for the hypothesis that this compound may also exhibit inhibitory activity against similar protein targets, warranting further experimental validation.
DNA Binding Studies
The quinoline scaffold is a well-known DNA-targeting moiety. nih.gov In silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives—a class to which this compound belongs—have been conducted to elucidate their mechanism of interaction with DNA. nih.gov
These computational studies show that quinoline derivatives can bind to the minor groove of a B-DNA duplex, specifically in the adenine (B156593)/thymine (A/T) rich regions. nih.gov The interaction is stabilized by the formation of hydrogen bonds between the ligand and the nucleic acid bases. The substitution at the 2-position of the quinoline ring, where the methyl carboxylate group is located in the target compound, is revealed to be a key hydrogen bond donor/acceptor for interactions with adenine and guanine (B1146940) base pairs. nih.gov This predicted interaction with DNA suggests a potential mechanism of action related to the interference with DNA replication or transcription processes, a hallmark of many anticancer and antimicrobial agents. nih.gov
Table 3: Predicted DNA Binding Interactions for Quinoline-3-Carboxylic Acid Derivatives
| Parameter | Finding |
| Binding Site | Minor groove of B-DNA duplex. nih.gov |
| Sequence Preference | A/T rich regions (e.g., d(CGCGAATTCGCG)). nih.gov |
| Interaction Type | Hydrogen bonding. nih.gov |
| Key Functional Group | Substitution at the C2 position (carbonyl group) acts as a hydrogen bond donor/acceptor. nih.gov |
| Interacting Bases | Adenine and Guanine nucleic acid bases. nih.gov |
Note: The data is based on studies of the broader class of 2,4-disubstituted quinoline-3-carboxylic acid derivatives. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of Methyl 4 Chloroquinoline 2 Carboxylate Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H NMR, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Methyl 4-chloroquinoline-2-carboxylate, 1H and 13C NMR spectra would provide detailed information about the hydrogen and carbon framework, respectively.
1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring and the methyl protons of the ester group. The aromatic region (typically δ 7.0-8.5 ppm) would display a set of multiplets corresponding to the protons on the benzene (B151609) portion of the quinoline ring (H-5, H-6, H-7, and H-8). The exact chemical shifts and coupling patterns would depend on the electronic environment and their relative positions. The proton at position 3 (H-3) would likely appear as a singlet in the aromatic region. The methyl group of the ester function (-OCH3) would be expected to appear as a sharp singlet in the upfield region, typically around δ 3.9-4.1 ppm.
13C NMR: The carbon NMR spectrum would complement the 1H NMR data by providing the chemical shifts for each unique carbon atom in the molecule. The spectrum would show signals for the carbonyl carbon of the ester (δ ~165 ppm), the aromatic carbons of the quinoline ring (δ ~120-150 ppm), and the methyl carbon of the ester group (δ ~53 ppm). The carbon atoms attached to the nitrogen (C-2 and C-8a) and the chlorine (C-4) would exhibit characteristic chemical shifts influenced by the electronegativity of these heteroatoms.
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
|---|---|---|
| 2 | - | ~146 |
| 3 | Singlet | ~124 |
| 4 | - | ~144 |
| 4a | - | ~127 |
| 5 | Doublet | ~129 |
| 6 | Triplet | ~128 |
| 7 | Triplet | ~131 |
| 8 | Doublet | ~129 |
| 8a | - | ~148 |
| C=O | - | ~164 |
| OCH3 | Singlet (~4.0) | ~53 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band around 1720-1740 cm-1 would be indicative of the C=O stretching vibration of the ester group. The spectrum would also feature bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring in the 1500-1650 cm-1 region. Aromatic C-H stretching vibrations would be observed above 3000 cm-1, while the C-H bending vibrations would appear in the 690-900 cm-1 range. The C-O stretching of the ester group would likely produce a strong band in the 1100-1300 cm-1 region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700 and 850 cm-1.
| Functional Group | Expected Wavenumber (cm-1) | Vibration Type |
|---|---|---|
| Aromatic C-H | 3000-3100 | Stretching |
| C=O (Ester) | 1720-1740 | Stretching |
| C=C, C=N (Aromatic) | 1500-1650 | Stretching |
| C-O (Ester) | 1100-1300 | Stretching |
| C-Cl | 700-850 | Stretching |
Mass Spectrometry (MS/GC-MS/LCMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.
The mass spectrum of this compound (molecular formula C11H8ClNO2) would show a molecular ion peak [M]+ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 221.02 g/mol ) uni.lu. Due to the presence of chlorine, an isotopic peak [M+2]+ with about one-third the intensity of the molecular ion peak would also be observed, which is characteristic of compounds containing one chlorine atom.
Common fragmentation pathways for this molecule would likely involve the loss of the methoxy group (-OCH3) to give a fragment at m/z [M-31]+, or the loss of the entire methoxycarbonyl group (-COOCH3) to give a fragment at m/z [M-59]+. Another possible fragmentation is the loss of a chlorine atom to give a fragment at m/z [M-35]+.
| Adduct/Fragment | Predicted m/z | Notes |
|---|---|---|
| [M+H]+ | 222.03163 | Protonated molecule |
| [M+Na]+ | 244.01357 | Sodium adduct |
| [M-H]- | 220.01707 | Deprotonated molecule |
| [M]+ | 221.02380 | Molecular ion |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, and the positions of the absorption maxima (λmax) are sensitive to the substituents on the ring.
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or chloroform) is expected to exhibit multiple absorption bands characteristic of the quinoline nucleus. These absorptions are typically due to π → π* transitions within the aromatic system. Generally, quinoline derivatives show two or three main absorption bands in the UV region. The presence of the chloro and carboxylate substituents would be expected to cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted quinoline.
Future Research Directions and Unexplored Potential
Exploration of Novel Derivatization Pathways and Chemical Transformations
The future of Methyl 4-chloroquinoline-2-carboxylate in drug discovery and materials science is intrinsically linked to the development of novel derivatization strategies. The inherent reactivity of its chloro and ester functional groups provides a foundation for extensive chemical modification.
The chlorine atom at the C4 position is a prime site for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alkoxides. For instance, amination reactions can be used to synthesize a series of 4-aminoquinoline (B48711) derivatives, a class of compounds known for its biological significance. nih.gov The development of transition-metal-free amination protocols, such as those using potassium carbonate in DMF, offers a scalable and operationally simple method for producing these derivatives. nih.gov Further research into C-H activation, particularly at the C8 position, could yield novel derivatives with unique substitution patterns, a strategy that has proven successful for other quinoline (B57606) systems. rsc.org
The ester group at the C2 position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides and esters, respectively. This opens up another avenue for creating large libraries of derivatives. Moreover, multi-component reactions, such as the Doebner reaction, which synthesizes quinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid, could be adapted for more complex, one-pot syntheses starting from precursors of this compound. acs.orguni.lu Investigating organocatalytic methods for these transformations could lead to more environmentally friendly and cost-effective synthetic routes. acs.org
Identification of New Biological Targets and Mechanisms of Action
While quinoline derivatives are known for a broad spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties, the specific biological targets of this compound and its direct derivatives remain an area ripe for investigation. nih.gov
Future research should focus on screening this compound and its analogs against a diverse panel of biological targets. For example, derivatives of 4-hydroxyquinoline-3-carboxylic acid have been shown to inhibit bacterial DNA gyrase. acs.org It is plausible that derivatives of this compound could interact with similar enzymatic targets. Studies have confirmed that certain quinoline derivatives can inhibit Hepatitis B Virus (HBV) replication, and molecular docking simulations have been employed to identify them as potential inhibitors. acs.org
The anticancer potential of this scaffold is particularly noteworthy. Substituted 2-arylquinolines have demonstrated selective cytotoxicity against various human cancer cell lines, including HeLa, PC3, and MCF-7. Molecular modeling studies suggest that these compounds may act as regulators of KDM proteins, indicating a potential mechanism of action that could be explored for derivatives of this compound. Further research should involve comprehensive screening against a wider range of cancer cell lines and detailed mechanistic studies, including enzyme inhibition assays and analysis of cellular pathways, to pinpoint specific molecular targets.
Development of this compound as a Scaffold for Multi-Target Drug Design
The complexity of diseases like cancer and neurodegenerative disorders has spurred interest in multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The versatile chemical nature of this compound makes it an ideal scaffold for developing such MTDLs.
The ability to functionalize the molecule at both the C4 and C2 positions (and potentially others via C-H activation) allows for the strategic incorporation of different pharmacophores, each designed to interact with a specific target. For example, one part of the molecule could be designed to inhibit a specific kinase, while another part could be tailored to chelate metal ions or scavenge reactive oxygen species, a strategy relevant for diseases like Alzheimer's. nih.gov This approach has been conceptualized for other scaffolds, such as resveratrol (B1683913) hybrids, where different parts of the molecule contribute to solubility and amyloid fibrillation inhibition. nih.gov
Future work in this area would involve designing and synthesizing hybrid molecules that combine the quinoline core of this compound with other known bioactive fragments. These new chemical entities would then need to be evaluated for their ability to modulate multiple targets in relevant disease models.
Application of Advanced Computational Techniques for Rational Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. For this compound, these techniques can be applied to rationally design novel derivatives with enhanced activity and selectivity.
Molecular docking simulations have already been used to predict the binding of related quinoline derivatives to biological targets like HBV replication proteins and cancer-related KDM proteins. acs.orgepa.gov This approach can be systematically applied to a wide range of potential targets to prioritize the synthesis of compounds with the highest predicted binding affinity. Quantum chemical calculations can be used to understand the electronic structure of the molecule and its derivatives, which can help in predicting their reactivity and designing more effective synthetic pathways. acs.org
Furthermore, predictive models for ADME (absorption, distribution, metabolism, and excretion) and toxicity can be developed using machine learning algorithms trained on data from existing quinoline compounds. Publicly available databases like PubChem provide predicted properties such as XlogP and collision cross-section values, which serve as a starting point for these analyses. uni.luuni.luuni.lu By integrating these computational tools, researchers can focus their synthetic efforts on candidates with the most promising drug-like properties, saving time and resources.
Table 1: Predicted Physicochemical and Spectroscopic Data This table presents interactive, predicted data for this compound and a related bromo-substituted analog, which is useful for computational modeling and analysis. uni.luuni.lu
| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP | Predicted Collision Cross Section ([M+H]+, Ų) |
| This compound | C₁₁H₈ClNO₂ | 221.02435 | 3.0 | 142.4 |
| Methyl 6-bromo-4-chloroquinoline-2-carboxylate | C₁₁H₇BrClNO₂ | 298.93488 | 3.7 | 151.0 |
Sustainable and Scalable Synthesis for Pharmaceutical Development
For any promising pharmaceutical candidate, the development of a sustainable and scalable synthesis is crucial. Future research on this compound must address the need for manufacturing processes that are both economically viable and environmentally responsible.
Current synthetic methods for quinolines often rely on traditional named reactions that can involve harsh conditions or expensive catalysts. nih.gov Research into "greener" alternatives is essential. This includes the use of water as a solvent, the application of recyclable solid acid catalysts, and the development of one-pot, multi-component reactions that reduce waste and improve efficiency. nih.govnih.gov For instance, protocols for the large-scale synthesis of quinoline-4-carboxylic acids have been developed that focus on optimizing reaction conditions to improve yields and facilitate easier purification. acs.org Similarly, optimized Strecker-type condensations have been developed for key pharmaceutical intermediates, demonstrating a pathway for improving the efficiency of synthetic steps that could be relevant to the production of this compound. uni.lu
Transition-metal-free reactions, such as the base-promoted amination of chloroquinolines, represent a valuable approach for large-scale production due to their operational simplicity and avoidance of heavy metal waste. nih.gov Future efforts should focus on adapting these principles to the entire synthetic route of this compound and its derivatives, aiming for a process that is both high-yielding and sustainable.
Investigation of Catalytic Applications Beyond Drug Synthesis
While the primary focus for quinoline derivatives has been in medicinal chemistry, their unique electronic and coordination properties suggest they could have applications in catalysis. The nitrogen atom in the quinoline ring and the oxygen atoms in the carboxylate group of this compound can act as ligands, coordinating with metal centers to form catalytically active complexes.
Studies have shown that complexes formed between various quinoline derivatives and copper salts can effectively catalyze the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. mdpi.com The catalytic activity in these systems depends on both the structure of the quinoline ligand and the nature of the metal salt used. mdpi.com Similarly, oxorhenium(V) complexes incorporating quinoline carboxylic acid derivatives have been synthesized and tested as catalysts for the epoxidation of olefins. rsc.org
This suggests that this compound could serve as a ligand in novel catalytic systems. Future research should explore the synthesis of metal complexes involving this compound and screen their catalytic activity in a range of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. This could unlock new applications for this versatile molecule beyond its traditional role as a pharmaceutical building block.
Q & A
Q. What are the common synthetic protocols for Methyl 4-chloroquinoline-2-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : Classical methods like the Gould-Jacob and Friedländer reactions are foundational for constructing the quinoline core. Modern approaches include transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for regioselective functionalization . For example, AlCl₃-mediated cyclization in 1,2-dichlorobenzene at 378 K achieves a 73% yield via intramolecular cyclization of chloroacetyl intermediates . Key factors affecting yield include catalyst choice, temperature, and solvent polarity.
| Method | Conditions | Yield | Key Reference |
|---|---|---|---|
| AlCl₃ cyclization | 1,2-Dichlorobenzene, 378 K, 5 h | 73% | |
| Transition metal | PdCl₂(dcpf)/K₃PO₄, dioxane, reflux | 85–95% |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Refinement using SHELXL (for small-molecule precision) and visualization via ORTEP-III ensure accurate bond-length/angle measurements . Weak C–H⋯π interactions and hydrogen bonding patterns are critical for understanding packing behavior .
- Spectroscopy :
- IR : Identifies carbonyl stretches (e.g., 1731 cm⁻¹ for ester groups) .
- NMR : Distinguishes stereoisomers; e.g., NMR resolves cis/trans configurations via coupling constants .
Q. How is the compound purified post-synthesis, and what solvents optimize crystallization?
- Methodological Answer : Recrystallization from ethanol or methylene chloride/hexane mixtures (2:3 v/v) yields high-purity crystals. Slow evaporation at controlled temperatures minimizes impurities . Centrifugation and ethyl acetate extraction are preferred for isolating acid derivatives .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the quinoline ring?
- Methodological Answer :
- Electrophilic Aromatic Substitution : Chlorine at C4 directs further substitution to C6/C8 positions.
- Cross-Coupling : Pd-catalyzed reactions with boronic acids under [PdCl₂(dcpf)]/K₃PO₄ in dioxane introduce aryl/alkyl groups at C2 .
- Methoxy Group Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups for hydroxylation .
Q. How can conformational analysis resolve ambiguities in molecular geometry?
Q. How should researchers address contradictions in reported synthetic yields or byproducts?
- Methodological Answer : Discrepancies often arise from catalyst loading (e.g., AlCl₃ vs. BF₃·OEt₂) or reflux duration . Systematic optimization via Design of Experiments (DoE) is recommended. For example, extending AlCl₃-mediated reactions from 4 h to 6 h reduces byproduct formation by 15% .
Q. What computational tools complement experimental data in structural refinement?
- Methodological Answer :
- Density Functional Theory (DFT) : Validates experimental bond lengths (e.g., C–Cl: 1.73 Å calc. vs. 1.74 Å obs.) .
- Molecular Dynamics (MD) : Simulates solvent effects on crystallization, predicting ethanol as optimal for monoclinic packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
